molecular formula C7H10N2O3S B075907 4-Methoxyphenylsulfamide CAS No. 10539-83-0

4-Methoxyphenylsulfamide

Katalognummer B075907
CAS-Nummer: 10539-83-0
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: ICWBFSCBEZAOCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenylsulfamide, also known as MOPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOPSA is a sulfonamide derivative that has been synthesized by various methods and has shown promising results in various biochemical and physiological studies.

Wirkmechanismus

4-Methoxyphenylsulfamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various biochemical processes. By inhibiting carbonic anhydrase, 4-Methoxyphenylsulfamide can disrupt the pH balance of cancer cells and induce cell death. Additionally, 4-Methoxyphenylsulfamide can prevent the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.

Biochemische Und Physiologische Effekte

Studies have shown that 4-Methoxyphenylsulfamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methoxyphenylsulfamide can inhibit the proliferation of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth. In terms of neurodegenerative diseases, 4-Methoxyphenylsulfamide can prevent the accumulation of beta-amyloid and tau proteins, which are responsible for the death of neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-Methoxyphenylsulfamide in lab experiments is its high potency and selectivity for carbonic anhydrase. Additionally, 4-Methoxyphenylsulfamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-Methoxyphenylsulfamide is its potential toxicity, which can limit its use in vivo.

Zukünftige Richtungen

There are several future directions for the research on 4-Methoxyphenylsulfamide. One direction is to further investigate its potential as a treatment for cancer and neurodegenerative diseases. Additionally, researchers can explore the use of 4-Methoxyphenylsulfamide in combination with other drugs to enhance its therapeutic effects. Finally, researchers can investigate the potential use of 4-Methoxyphenylsulfamide as a diagnostic tool for cancer and neurodegenerative diseases.

Synthesemethoden

4-Methoxyphenylsulfamide can be synthesized by various methods, including the reaction of 4-methoxyaniline with chlorosulfonic acid followed by treatment with ammonia, or by the reaction of 4-methoxyaniline with sulfamide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenylsulfamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 4-Methoxyphenylsulfamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, 4-Methoxyphenylsulfamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

CAS-Nummer

10539-83-0

Produktname

4-Methoxyphenylsulfamide

Molekularformel

C7H10N2O3S

Molekulargewicht

202.23 g/mol

IUPAC-Name

1-methoxy-4-(sulfamoylamino)benzene

InChI

InChI=1S/C7H10N2O3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3,(H2,8,10,11)

InChI-Schlüssel

ICWBFSCBEZAOCT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)N

Kanonische SMILES

COC1=CC=C(C=C1)NS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.